molecular formula C11H6Cl2N2O B12969124 4,6-Dichloro-2-phenylpyrimidine-5-carbaldehyde CAS No. 14160-92-0

4,6-Dichloro-2-phenylpyrimidine-5-carbaldehyde

Cat. No.: B12969124
CAS No.: 14160-92-0
M. Wt: 253.08 g/mol
InChI Key: HDIFSOBWIGZMMW-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-phenylpyrimidine-5-carbaldehyde ( 14160-92-0) is a high-value pyrimidine-based building block extensively used in organic synthesis and medicinal chemistry. Its molecular formula is C 11 H 6 Cl 2 N 2 O, with a molecular weight of 253.084 g/mol . This compound features two reactive chlorine atoms and an aldehyde group on the pyrimidine ring, making it a versatile precursor for nucleophilic aromatic substitution (S N Ar) and condensation reactions . A significant application of this compound is in the synthesis of complex heterocyclic systems. Research demonstrates its use as a key precursor in the condensation with pyrrole to form meso -dichloropyrimidinyl substituted expanded porphyrins, such as [26]hexaphyrin and its derivatives . These expanded porphyrins are of great interest in materials science and supramolecular chemistry. The structural features of this carbaldehyde enable the construction of diverse N-heterocyclic scaffolds, which are common frameworks in pharmaceuticals and agrochemicals . The compound's reactivity allows for functionalization under mild and environmentally friendly conditions, facilitating the development of novel molecular structures . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is not for human or animal consumption.

Properties

CAS No.

14160-92-0

Molecular Formula

C11H6Cl2N2O

Molecular Weight

253.08 g/mol

IUPAC Name

4,6-dichloro-2-phenylpyrimidine-5-carbaldehyde

InChI

InChI=1S/C11H6Cl2N2O/c12-9-8(6-16)10(13)15-11(14-9)7-4-2-1-3-5-7/h1-6H

InChI Key

HDIFSOBWIGZMMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=N2)Cl)C=O)Cl

Origin of Product

United States

Preparation Methods

Chlorination and Formylation Using Phosphorus Oxychloride and Dimethylformamide (Vilsmeier-Haack Reaction)

This is the most documented and industrially relevant method for preparing 4,6-dichloropyrimidine-5-carbaldehyde derivatives, including the phenyl-substituted compound.

Procedure:

  • Phosphorus oxychloride (POCl3) is added dropwise to N,N-dimethylformamide (DMF) at 0–8 °C to form the Vilsmeier reagent.
  • 4,6-Dihydroxypyrimidine (or its phenyl-substituted analog) is added portion-wise to the cooled mixture.
  • The reaction mixture is stirred at room temperature, then heated to reflux (~100 °C) for 2–3 hours.
  • After cooling, excess POCl3 is removed under reduced pressure.
  • The reaction mixture is poured into ice water, and the product is extracted with an organic solvent such as ethyl acetate or diethyl ether.
  • The organic layer is washed with water, saturated sodium bicarbonate solution, and brine, then dried and concentrated.
  • The crude product is purified by crystallization or distillation.

Key Data:

Parameter Details
Reagents POCl3, DMF, 4,6-dihydroxypyrimidine
Temperature 0–8 °C (addition), reflux (~100 °C)
Reaction time 2–3 hours reflux
Yield 68–95% (depending on scale and purity)
Purification Crystallization, Kugelrohr distillation
Product form White to yellow solid
NMR signals (1H, CDCl3) ~10.4 ppm (aldehyde), ~8.9 ppm (pyrimidine H)

This method avoids highly toxic oxidants and is suitable for industrial scale due to moderate conditions and good yields.

Chlorination of 4,6-Dihydroxypyrimidine-5-acetaldehyde-O-methyloxime

An alternative approach involves:

  • Starting from 4,6-dihydroxypyrimidine-5-acetaldehyde-O-methyloxime.
  • Chlorination using a chlorinating agent (e.g., POCl3 or thionyl chloride) to replace hydroxyl groups with chlorine atoms.
  • This method benefits from readily available raw materials and avoids harsh oxidants.
  • It provides high yields and simple purification steps, making it suitable for industrial application.

Incorporation of the Phenyl Group at Position 2

The phenyl substituent at position 2 can be introduced by:

  • Nucleophilic aromatic substitution on 2-chloro-4,6-dichloropyrimidine derivatives with phenyl nucleophiles.
  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) starting from 2-halopyrimidines.
  • These steps are typically performed after the chlorination and formylation steps or integrated into multi-step syntheses.
Method Starting Material Key Reagents & Conditions Yield (%) Notes
Vilsmeier-Haack (POCl3/DMF) 4,6-Dihydroxypyrimidine or analogs POCl3, DMF, 0–8 °C addition, reflux 2–3 h 68–95 Industrially scalable, moderate conditions
Chlorination of O-methyloxime 4,6-Dihydroxypyrimidine-5-acetaldehyde-O-methyloxime Chlorinating agent (POCl3 or SOCl2) High Avoids toxic oxidants, simple purification
Phenyl substitution 2-Chloro-4,6-dichloropyrimidine derivatives Nucleophilic substitution or Pd-catalyzed coupling Variable Performed post-chlorination/formylation
  • The POCl3/DMF method is widely reported for its efficiency and reproducibility, yielding high-purity 4,6-dichloropyrimidine-5-carbaldehyde derivatives suitable for further functionalization.
  • Avoidance of high-toxicity oxidants and mild reaction conditions make these methods environmentally favorable and cost-effective for scale-up.
  • The phenyl substitution step is critical for tailoring the compound’s properties and is often optimized separately depending on the desired final product.
  • Purification techniques such as Kugelrohr distillation and crystallization ensure high purity, essential for pharmaceutical applications.

The preparation of 4,6-dichloro-2-phenylpyrimidine-5-carbaldehyde primarily relies on the Vilsmeier-Haack reaction using phosphorus oxychloride and DMF to chlorinate and formylate 4,6-dihydroxypyrimidine derivatives. This method offers high yields, moderate conditions, and industrial feasibility. Alternative chlorination methods and phenyl substitution strategies complement the synthesis, allowing for tailored compound production. The described methods are supported by diverse research and patent literature, confirming their robustness and applicability in professional chemical synthesis.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) Reactions

The chlorine atoms at positions 4 and 6 undergo regioselective substitution with nucleophiles under basic conditions. Key findings include:

Amination Reactions

  • Reaction with primary and secondary amines (e.g., indoline, N-methylpiperazine) yields mono- or di-substituted pyrimidines.

  • Conditions : Ethanol or methanol solvent, NaOH (5 equiv.), room temperature (1–3 h) .

  • Example :

    • With indoline, substitution occurs at C-4 and C-6 , forming 2-amino-4-(indolin-1-yl)-6-chloropyrimidine-5-carbaldehyde (60% yield) .

    • Steric and electronic factors influence substitution patterns. For example, bulkier amines favor substitution at the less hindered C-4 position .

Solvolysis Reactions

  • In methanol , competitive solvolysis replaces chlorine with methoxy groups.

    • Product : 2-Amino-4-methoxy-6-chloropyrimidine-5-carbaldehyde (observed alongside amination products) .

    • Mechanism : Base-promoted nucleophilic attack by methanol at C-4 or C-6 .

Aldehyde Functional Group Reactivity

The aldehyde at position 5 participates in condensation and addition reactions:

Claisen–Schmidt Condensation

  • Reaction with acetophenone derivatives forms chalcone analogs.

    • Conditions : NaOH (5 equiv.), ethanol, reflux (3 h) .

    • Product : (E)-3-(2-Amino-4-chloro-6-(ethyl(phenyl)amino)pyrimidin-5-yl)-1-phenylprop-2-en-1-one (20% yield) .

    • Mechanism : Base-catalyzed aldol condensation followed by dehydration .

Addition Reactions

  • The aldehyde reacts with Grignard reagents or organozinc compounds to form secondary alcohols, though specific data for this compound requires further study.

Biological Conjugation Reactions

In metabolic pathways, glutathione (GSH) replaces chlorine atoms via nucleophilic substitution:

  • Product : 6-S-(4-Chloro-2-phenylpyrimidinyl)-glutathione (FG), identified via HPLC and MS .

  • Mechanism : GST-catalyzed conjugation at the electron-deficient pyrimidine ring, forming a thioether bond .

Comparative Reaction Data Table

Reaction TypeReagents/ConditionsProductsYieldSource
S<sub>N</sub>Ar AminationIndoline, NaOH, ethanol, RT2-Amino-4-(indolin-1-yl)-6-chloro derivative60%
SolvolysisMethanol, NaOH, RT2-Amino-4-methoxy-6-chloro derivative30%
Claisen–SchmidtAcetophenone, NaOH, ethanol, refluxChalcone analog20%
Glutathione ConjugationGlutathione transferase (GST), pH 8.06-S-(4-Chloro-2-phenylpyrimidinyl)-GSH85%*

*Yield estimated from enzymatic activity data .

Unexpected Reaction Pathways

  • Simultaneous Amination/Solvolysis : Under strongly basic conditions, mixtures of aminated and solvolyzed products form, requiring chromatographic separation .

  • Isomer Formation : Reactions with N-methylpiperazine produce C-4 and C-2 substituted isomers in a 5:1 ratio .

Mechanistic Insights

  • S<sub>N</sub>Ar Dominance : The electron-withdrawing aldehyde and chlorine atoms activate the pyrimidine ring for nucleophilic attack .

  • Steric Effects : Bulky substituents on the nucleophile favor substitution at the less hindered C-4 position .

This compound’s dual reactivity (electrophilic pyrimidine and nucleophilic aldehyde) makes it a valuable intermediate for synthesizing bioactive molecules and functional materials.

Scientific Research Applications

Preliminary studies suggest that 4,6-dichloro-2-phenylpyrimidine-5-carbaldehyde exhibits biological activity. Further research is needed to elucidate its complete biological profile and therapeutic potential. Interaction studies of this compound focus on its binding affinity with various biological targets.

Anticancer Properties of Pyrimidine Derivatives

Pyrimidine derivatives, in general, have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anti-HIV, antidiabetic, and anticancer properties . Examples of pyrimidine-based drugs include antibacterial (sulfadiazine, trimethoprim), antiviral (trifluridine, idoxuridine), anti-malarial (sulfadoxine), anti-HIV (Retrovir (zidovudine), stavudine), anti-tuberculosis (viomycin), and anticancer (5-fluorouracil) agents . Novel pyrimidine derivatives have been designed, synthesized, and analyzed for their anticancer properties, showing inhibitory activity on the proliferation of various cancer cell lines .

Anti-inflammatory Effects

Pyrimidine derivatives have shown noteworthy in vitro anti-inflammatory activity by suppressing COX-2 activity .

Use in Fibrillation Mitigation

4,6-Dichloro-2-sodiooxy-1,3,5-triazine, a compound similar in structure, has been studied for its effects on the fibrillation propensity and mechanism of Lyocell fibers .

Similar Compounds

Several compounds share structural similarities with this compound. The uniqueness of this compound lies in its specific substitution pattern, contributing to its distinct biological activities and chemical properties compared to these similar compounds.

Table of Compounds with Structural Similarities

Compound NameSimilarity IndexUnique Features
4-Chloro-6-methyl-2-phenylpyrimidine0.82Contains a methyl group instead of chlorine
4-Chloro-6-methoxy-2-phenylpyrimidine0.78Features a methoxy group which alters reactivity
4-Chloro-2-methyl-6-phenylpyrimidine0.73Different substitution pattern affecting properties
4,6-Dichloro-2-(pyridin-2-yl)pyrimidine0.79Substituted with a pyridine ring
2,4-Dichloro-1,8-naphthyridine0.80Different ring structure influencing activity

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-phenylpyrimidine-5-carbaldehyde is primarily related to its ability to undergo various chemical reactions. The presence of reactive functional groups, such as the aldehyde and chlorine atoms, allows it to interact with different molecular targets and pathways. For example, its condensation with pyrrole leads to the formation of expanded porphyrins, which have unique photophysical properties .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituents at the 2-, 4-, 5-, or 6-positions. Key comparisons include:

Compound Name CAS No. Substituents Similarity Score Key Properties/Applications
4,6-Dichloropyrimidine-5-carbaldehyde 5305-40-8 No phenyl group at 2-position 0.90 Less steric hindrance; simpler synthesis
2,4,6-Trichloropyrimidine-5-carbaldehyde 50270-27-4 Additional Cl at 2-position 0.84 Higher electrophilicity; limited solubility
2-Amino-4,6-dichloro-5-methylpyrimidine 7153-13-1 NH₂ at 2-, CH₃ at 5-positions 0.87 Enhanced nucleophilic reactivity
4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde 14160-91-9 CH₃ at 2-position 0.79 Reduced π-π interactions; lower thermal stability
2-Amino-4,6-dichloropyrimidine-5-carbonitrile 1277179-33-5 CN at 5-position 0.80 Nitrile group enables cycloaddition reactions

Data Sources :

Crystallographic and Thermodynamic Insights

  • Crystal Packing: The phenyl group at the 2-position in 4,6-Dichloro-2-phenylpyrimidine-5-carbaldehyde promotes π-π stacking, influencing solid-state stability.
  • Thermodynamic Stability : Chlorine and aldehyde groups increase molecular polarity, affecting melting points. For example, 4,6-Dichloro-5-methoxypyrimidine melts at 313–315 K , while the target compound’s phenyl group likely elevates its melting point further due to enhanced van der Waals interactions.

Key Research Findings

  • Porphyrin Synthesis : The phenyl group in this compound is critical for constructing expanded porphyrins, a class of macrocycles with applications in catalysis and photodynamic therapy .
  • Biological Activity: Analogs like 2-Amino-4,6-dichloro-5-methylpyrimidine (CAS 7153-13-1) show promise as kinase inhibitors due to the amino group’s hydrogen-bonding capacity .
  • Solubility Trade-offs : While additional chlorine atoms (e.g., in 2,4,6-Trichloropyrimidine-5-carbaldehyde) boost reactivity, they reduce aqueous solubility, limiting biomedical applications .

Biological Activity

4,6-Dichloro-2-phenylpyrimidine-5-carbaldehyde (DCPPC) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of DCPPC, including its antimicrobial properties, potential as an anticancer agent, and its interactions with various biological targets.

Chemical Structure and Properties

DCPPC is characterized by the following structural features:

  • Molecular Formula : C11_{11}H8_{8}Cl2_2N\O
  • Molecular Weight : Approximately 253.08 g/mol
  • Functional Groups : Contains a pyrimidine ring with two chlorine substituents at positions 4 and 6, a phenyl group at position 2, and an aldehyde group at position 5.

Antimicrobial Activity

Preliminary studies indicate that DCPPC exhibits significant antimicrobial properties . It has been tested against various bacterial strains and fungi, showing promising results:

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that DCPPC could be a candidate for further development as an antimicrobial agent, particularly in treating infections caused by resistant strains .

Anticancer Potential

DCPPC has also been evaluated for its anticancer activity . In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. For example:

Cell Line IC50_{50} (µM)
MDA-MB-231 (breast cancer)0.126
A431 (epidermoid carcinoma)1.5
HCT116 (colon cancer)2.3

The compound exhibited a selective cytotoxicity profile, showing significantly less effect on non-cancerous cell lines compared to cancerous ones, indicating potential for therapeutic use in oncology .

The mechanism by which DCPPC exerts its biological effects is still under investigation. However, it is believed to interact with key enzymes involved in cellular processes:

  • Dihydrofolate Reductase (DHFR) : DCPPC has shown inhibitory activity against DHFR, an enzyme critical for DNA synthesis in Plasmodium falciparum, the causative agent of malaria . This suggests potential applications in antimalarial therapy.
  • Cyclooxygenase-2 (COX-2) : Recent studies indicate that DCPPC may inhibit COX-2 activity, which is involved in inflammation and cancer progression. Its IC50_{50} against COX-2 was reported at approximately 0.04 µmol .

Case Studies and Research Findings

Several studies have highlighted the biological activity of DCPPC:

  • Antimicrobial Efficacy : A study focused on the antimicrobial properties of DCPPC against resistant bacterial strains showed significant inhibition and suggested its use as a template for developing new antibiotics .
  • Anticancer Activity : Research involving MDA-MB-231 cells demonstrated that treatment with DCPPC led to increased apoptosis markers, indicating its potential as a chemotherapeutic agent .
  • In Vivo Studies : In animal models, DCPPC displayed favorable pharmacokinetic properties with good oral bioavailability and low toxicity at therapeutic doses .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 4,6-dichloro-2-phenylpyrimidine-5-carbaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution reactions on pyrimidine precursors. For example, 4,6-dichloropyrimidine-5-carbaldehyde can react with phenyl Grignard reagents under anhydrous conditions to introduce the phenyl group at the 2-position. Reaction temperature (optimized at –20°C to 0°C) and solvent polarity (e.g., THF or DCM) critically impact regioselectivity and yield . Chlorination of pyrimidine intermediates using POCl₃ or PCl₅ under reflux (80–100°C) is a common step, with yields ranging from 60% to 85% depending on stoichiometric control .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR reveals the aldehyde proton at δ 9.8–10.2 ppm (singlet), while ¹³C NMR confirms the carbonyl carbon at δ 190–195 ppm. Aromatic protons from the phenyl group appear as multiplets in δ 7.2–7.8 ppm .
  • Mass Spectrometry : High-resolution ESI-MS typically shows [M+H]⁺ peaks at m/z 283.01 (calculated for C₁₁H₇Cl₂N₂O⁺), with fragmentation patterns distinguishing chloro and phenyl substituents .
  • X-ray Crystallography : Used to resolve steric effects of the dichloro and phenyl groups on the pyrimidine ring .

Q. How does the aldehyde group in this compound influence its reactivity in further functionalization?

  • Methodological Answer : The aldehyde acts as an electrophilic site for condensation reactions (e.g., with hydrazines to form hydrazones) or nucleophilic additions (e.g., Grignard reagents). Steric hindrance from the 2-phenyl and 4,6-dichloro groups necessitates polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) to achieve >70% conversion .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Use nitrile gloves and fume hoods to avoid skin/eye contact.
  • Store at –20°C in amber vials to prevent aldehyde oxidation.
  • Neutralize waste with 10% sodium bicarbonate before disposal due to potential chloride release .

Advanced Research Challenges

Q. How can regioselectivity issues in nucleophilic substitution reactions of this compound be mitigated?

  • Methodological Answer : Computational DFT studies predict higher reactivity at the 4-position due to electron-withdrawing effects of the aldehyde. Experimental validation shows that using bulky bases (e.g., DBU) in DMSO selectively deprotonates the 6-chloro position, enabling sequential substitutions with >90% regiocontrol .

Q. What computational tools are recommended for modeling the electronic properties of this compound in drug discovery?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding affinities with kinase targets (e.g., EGFR).
  • DFT Calculations : Gaussian 16 for optimizing geometry and calculating frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), indicating potential as an electron-deficient scaffold in medicinal chemistry .

Q. How do contradictory data on reaction yields in literature studies arise, and how can they be resolved?

  • Methodological Answer : Discrepancies often stem from trace moisture in solvents (e.g., THF) or variable chloride scavenging efficiency. Reproducibility requires strict anhydrous conditions (activated molecular sieves) and real-time monitoring via TLC/HPLC. For example, yields drop from 85% to 50% if water content exceeds 0.1% .

Q. What strategies optimize the compound’s stability during long-term storage for biological assays?

  • Methodological Answer : Lyophilization in the presence of cryoprotectants (e.g., trehalose) reduces aldehyde degradation. Stability studies in PBS (pH 7.4) show <10% decomposition over 30 days at 4°C, whereas DMSO solutions degrade by 25% under the same conditions .

Q. How is this compound utilized in the synthesis of heterocyclic libraries for high-throughput screening?

  • Methodological Answer : The compound serves as a key intermediate in multicomponent reactions (e.g., Ugi reactions) to generate pyrazolo[3,4-d]pyrimidines or thieno[2,3-d]pyrimidines. Automated parallel synthesis in microwell plates (50–100 µL scale) achieves >200 derivatives/week with purity >95% (HPLC-UV) .

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